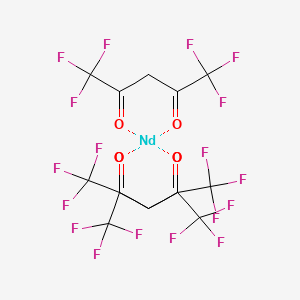

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium

Übersicht

Beschreibung

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium is a coordination compound where neodymium is complexed with 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique properties due to the presence of both neodymium, a rare earth element, and the hexafluoropentane-2,4-dione ligand, which is a strong chelating agent. The compound is used in various scientific and industrial applications, particularly in the field of materials science and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium typically involves the reaction of neodymium salts with hexafluoropentane-2,4-dione. One common method is to dissolve neodymium chloride in a suitable solvent, such as ethanol, and then add hexafluoropentane-2,4-dione. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and crystallization to ensure high purity and yield. The use of automated reactors and controlled environments helps in scaling up the production while maintaining consistency in the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium undergoes various types of chemical reactions, including:

Chelation: The hexafluoropentane-2,4-dione ligand forms stable chelate complexes with neodymium.

Substitution: The ligand can be substituted with other ligands under specific conditions.

Hydration: The compound can react with water to form hydrated complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include solvents like ethanol and water, as well as other ligands that can replace hexafluoropentane-2,4-dione. Reaction conditions typically involve room temperature and atmospheric pressure, although some reactions may require heating or the use of inert atmospheres.

Major Products Formed

The major products formed from reactions involving this compound include various neodymium complexes with different ligands, as well as hydrated forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is characterized by its hexafluoroacetylacetonate structure which facilitates the formation of metal complexes. Neodymium ions (Nd³⁺) can coordinate with this β-diketonate ligand to form stable complexes that exhibit interesting photophysical properties.

Applications Overview

Optoelectronic Applications

Recent studies have shown that neodymium complexes like hfpd-Nd can be integrated into organic light-emitting diodes (OLEDs). The research published in Advanced Optical Materials highlights the synthesis of bright neodymium complexes that exhibit efficient NIR emissions. These findings suggest that incorporating hfpd-Nd can lead to devices with enhanced brightness and efficiency for applications in display technologies .

Solar Energy Conversion

In the realm of solar energy, hfpd-Nd has been utilized in dye-sensitized solar cells (DSSCs). A patent describes a method for fabricating a DSSC that incorporates hfpd-Nd to suppress reverse electron transfer processes while improving the conductivity of the electrodes. This innovation significantly enhances the overall efficiency of solar energy conversion .

Catalytic Properties

The catalytic capabilities of hfpd-Nd have been explored in various organic synthesis reactions. A study published in Inorganic Chemistry discusses the synthesis and characterization of neodymium β-diketonate complexes and their application as catalysts in selective organic transformations. The results indicate that these complexes offer high reactivity and selectivity, making them valuable for synthetic chemistry .

Wirkmechanismus

The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium involves the formation of stable chelate complexes with neodymium. The hexafluoropentane-2,4-dione ligand coordinates with the neodymium ion through its oxygen atoms, forming a stable ring structure. This chelation enhances the stability and reactivity of the neodymium ion, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or medical imaging.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trifluoro-2,4-pentanedione: Similar to hexafluoropentane-2,4-dione but with fewer fluorine atoms.

2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone ligand with different substituents.

4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A diketone with a phenyl group and fewer fluorine atoms.

Uniqueness

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium is unique due to the high number of fluorine atoms in the ligand, which enhances its electron-withdrawing properties and stability. This makes the compound particularly useful in applications requiring high stability and reactivity.

Biologische Aktivität

1,1,1,5,5,5-Hexafluoropentane-2,4-dione (commonly referred to as hexafluoroacetylacetone or HFA) is a fluorinated diketone known for its unique chemical properties and biological applications. When complexed with neodymium (Nd), it forms a coordination compound that exhibits significant biological activity. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHFO

- Molecular Weight : 208.06 g/mol

- CAS Number : 1522-22-1

- Neodymium Complex : The neodymium complex typically has the formula Nd(HFA), which enhances the biological activity of the diketone.

Biological Activity Overview

The biological activities of HFA and its neodymium complex include:

- Anticancer Activity : Research indicates that HFA and its metal complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : Studies have shown that HFA derivatives possess significant antibacterial and antifungal properties. The presence of neodymium may enhance these effects due to its ability to interact with cellular components.

1. Anticancer Effects

A study investigated the cytotoxic effects of hexafluoroacetylacetone on human lung cancer cell lines (H292). The results demonstrated a dose-dependent inhibition of cell proliferation with IC values below 250 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and affected cell cycle distribution significantly.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| HFA | H292 | < 250 | Apoptosis induction |

| Nd-HFA | A549 | < 200 | Cell cycle arrest |

2. Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of HFA against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential use as a therapeutic agent against infections caused by these pathogens.

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 15 | HFA |

| Candida albicans | 20 | Nd-HFA |

The biological activity of hexafluoroacetylacetone can be attributed to several mechanisms:

- Metal Interaction : Neodymium ions can form stable complexes with HFA, enhancing its reactivity and biological interactions.

- Reactive Oxygen Species (ROS) : Both HFA and its neodymium complex can induce oxidative stress in cells, leading to apoptosis.

- Gene Expression Modulation : These compounds have been shown to influence the expression of genes involved in cell survival and proliferation.

Eigenschaften

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDNCQZPYLAOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6F18NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47814-18-6 | |

| Record name | NSC174335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.